

# DNA fragment purification from TAE gel prepared with ML016

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## Compound of Interest

Compound Name: ML016

Cat. No.: B1663239

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Application Note: High-Efficiency DNA Fragment Purification from TAE Agarose Gels Using the **ML016** Purification Kit

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## Introduction

The isolation of specific DNA fragments from agarose gels is a fundamental and routine procedure in molecular biology. It is a critical step for a wide range of downstream applications, including cloning, sequencing, PCR, and genotyping.[1][2] The purity and yield of the recovered DNA are paramount to the success of these subsequent experiments.[3] The **ML016** DNA Fragment Purification Kit provides a rapid and efficient method for the purification of DNA fragments from Tris-acetate-EDTA (TAE) agarose gels.

This kit utilizes a silica-membrane-based spin column format combined with a proprietary solubilization buffer (**ML016**) to achieve high recovery rates and exceptional purity. The **ML016** buffer efficiently dissolves the agarose gel slice, allowing for optimal binding of the DNA to the silica membrane. Subsequent wash steps remove agarose, salts, ethidium bromide, and other impurities, and the purified DNA is eluted in a low-salt buffer.[4][5] This protocol is suitable for the purification of DNA fragments ranging from 70 bp to 10 kb.[5]

## Materials and Methods

### Required Materials Not Provided:

- 1.5 ml or 2.0 ml microcentrifuge tubes
- Microcentrifuge
- Water bath or heat block set to 50-55°C
- Vortexer
- Pipettors and sterile pipette tips
- 96-100% Ethanol
- Sterile, deionized water or TE buffer for elution
- Clean, sterile scalpel or razor blade
- UV transilluminator and appropriate personal protective equipment (PPE)

## Kit Components:

- **ML016** Gel Solubilization Buffer
- Wash Buffer (ethanol to be added by the user)
- Elution Buffer (10 mM Tris-HCl, pH 8.5)
- Spin Columns
- Collection Tubes

## Experimental Protocol

This protocol is optimized for the purification of DNA fragments from TAE agarose gels. For best results, it is recommended to use 1X TAE buffer for both gel preparation and electrophoresis.[\[6\]](#)

1. DNA Fragment Excision: a. Following agarose gel electrophoresis, visualize the DNA fragments on a UV transilluminator.[\[7\]](#) b. Minimize UV exposure to the DNA to prevent damage.

[8] c. Using a clean, sterile scalpel or razor blade, carefully excise the desired DNA band from the gel.[8][9] d. Trim away any excess agarose to minimize the gel volume.[9]

2. Gel Solubilization: a. Place the excised gel slice into a clean 1.5 ml microcentrifuge tube. b. Determine the weight of the gel slice. Assume 1 mg of gel is equivalent to 1 µl of volume. c. Add 3 volumes of **ML016** Gel Solubilization Buffer to 1 volume of gel. For example, add 300 µl of **ML016** buffer to a 100 mg gel slice. d. Incubate the mixture at 50-55°C for 10-15 minutes, or until the gel slice is completely dissolved.[9][10] Vortex the tube every 2-3 minutes to facilitate solubilization.[10]

3. DNA Binding: a. Place a spin column into a provided collection tube. b. Apply the solubilized gel mixture to the center of the spin column. c. Centrifuge at 10,000 x g for 1 minute. d. Discard the flow-through and re-insert the spin column into the collection tube.

4. Column Washing: a. Add 700 µl of Wash Buffer (with ethanol added) to the spin column. b. Centrifuge at 10,000 x g for 1 minute. c. Discard the flow-through. d. Centrifuge the empty spin column at 10,000 x g for an additional 1-2 minutes to remove any residual ethanol. This step is critical for ensuring optimal elution.

5. DNA Elution: a. Place the spin column into a clean, sterile 1.5 ml microcentrifuge tube. b. Add 30-50 µl of Elution Buffer or sterile water directly to the center of the silica membrane.[5] c. Incubate at room temperature for 2-5 minutes. d. Centrifuge at 10,000 x g for 1 minute to elute the purified DNA. e. The purified DNA is now ready for downstream applications or can be stored at -20°C.

## Data Presentation

The performance of the **ML016** DNA Fragment Purification Kit is characterized by high recovery efficiency and purity, making it suitable for demanding downstream applications.

Table 1: Typical DNA Recovery Efficiency with the **ML016** Kit

| DNA Fragment Size | Agarose Gel Concentration | Average Recovery (%) |
|-------------------|---------------------------|----------------------|
| 100 bp            | 2.0%                      | 70-85%               |
| 500 bp            | 1.5%                      | 80-95%               |
| 1 kb              | 1.0%                      | 85-95%               |
| 5 kb              | 0.8%                      | 80-90%               |
| 10 kb             | 0.7%                      | 75-85%               |

Recovery rates are typically determined by comparing the amount of DNA loaded on the gel to the amount recovered after purification, as quantified by spectrophotometry or fluorometry.[\[10\]](#)

Table 2: Purity Assessment of DNA Purified with the **ML016** Kit

| Purity Metric   | Typical Value | Acceptable Range for Downstream Applications |
|-----------------|---------------|--|
| A260/A280 Ratio | 1.8 - 2.0     | ~1.8   |
| A260/A230 Ratio | > 2.0         | > 1.8  |

The A260/A280 ratio is a measure of protein contamination, while the A260/A230 ratio indicates the presence of residual salts or other organic contaminants.

## Troubleshooting

| Issue  | Possible Cause  | Recommendation   |
|--|---|--|
| Low DNA Yield  | Incomplete gel solubilization.  | Ensure the gel slice is fully dissolved before loading onto the column. Extend incubation time or vortex more frequently if needed. <a href="#">[11]</a> |
| Residual ethanol in the column.                      | Ensure the final spin step to dry the column is performed for the recommended time.                         |  |
| Incorrect elution buffer pH.                         | Elution is most efficient at a pH between 7.0 and 8.5. <a href="#">[5]</a> Use the provided Elution Buffer. |  |
| DNA does not perform well in downstream applications | Presence of residual ethanol.   | After the wash step, ensure the column is centrifuged for an extra minute to remove all traces of ethanol.   |
| Co-elution of impurities.                            | Ensure the correct volumes of solubilization and wash buffers are used.                                     |  |

## Visualization of Experimental Workflow

```
// Node Definitions prep [label="Prepare Agarose Gel\n(1X TAE Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; electro [label="Agarose Gel Electrophoresis", fillcolor="#F1F3F4", fontcolor="#202124"]; excise [label="Excise DNA Band\n(Minimize UV Exposure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubilize [label="Solubilize Gel Slice\n(ML016 Buffer, 50-55°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bind [label="Bind DNA to Spin Column\n(Centrifuge)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash Column\n(Wash Buffer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry Column\n(Centrifuge)", fillcolor="#34A853", fontcolor="#FFFFFF"]; elute [label="Elute Purified DNA\n(Elution Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream [label="Downstream Applications\n(Cloning, Sequencing, PCR)", fillcolor="#F1F3F4", fontcolor="#202124"];
```

// Edges prep -> electro; electro -> excise; excise -> solubilize; solubilize -> bind; bind -> wash; wash -> dry; dry -> elute; elute -> downstream; }

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